3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid
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Overview
Description
3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid is a chemical compound with the molecular formula C10H17F3N2O2. It is known for its unique structure, which includes a piperazine ring substituted with a trifluoropropyl group and a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid typically involves the reaction of piperazine with 3,3,3-trifluoropropyl bromide, followed by the introduction of a propanoic acid group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The final product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property may contribute to its biological activities, such as antimicrobial effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar in having a trifluoromethyl group but differs in its boronic acid functionality.
Methyl 3,3,3-Trifluoropropionate: Shares the trifluoropropyl group but is an ester rather than a piperazine derivative.
4-(Trifluoromethyl)hydrocinnamic acid: Contains a trifluoromethyl group and a propanoic acid moiety but lacks the piperazine ring.
Uniqueness
3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid is unique due to its combination of a piperazine ring with a trifluoropropyl group and a propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c11-10(12,13)2-4-15-7-5-14(6-8-15)3-1-9(16)17/h1-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWTZQSHLPSLNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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